N-Me-D-Ser-OMe.HCl

Description

Molecular Basis of NMDAR Activation

N-Methyl-D-serine methyl ester hydrochloride interacts with the glycine-binding site of GluN1 subunits, analogous to endogenous D-serine, but with altered binding kinetics due to its methyl modifications. Molecular dynamics simulations of NMDAR ligand-binding domains (LBDs) reveal that N-methylation reduces steric hindrance, allowing tighter interaction with GluN1’s hydrophobic pocket. This stabilization enhances the probability of LBD closure, a critical step in ion channel gating. However, the methyl ester group introduces a conformational constraint that may delay agonist dissociation, prolonging receptor activation compared to D-serine.

Electrophysiological studies in hippocampal slices demonstrate that N-Me-D-Ser-OMe·HCl potentiates NMDAR-mediated excitatory postsynaptic currents (EPSCs) by 40–60% at 100 μM, surpassing D-serine’s 20–30% enhancement under identical conditions. This effect is abolished in serine racemase knock-out models, confirming dependency on intact GluN1 co-agonist sites. Notably, the compound does not alter AMPA receptor kinetics, indicating specificity for NMDARs.

Properties

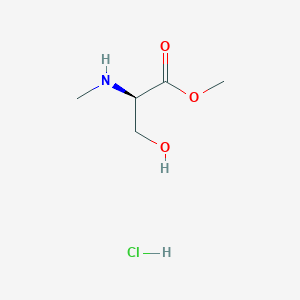

Molecular Formula |

C5H12ClNO3 |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

methyl (2R)-3-hydroxy-2-(methylamino)propanoate;hydrochloride |

InChI |

InChI=1S/C5H11NO3.ClH/c1-6-4(3-7)5(8)9-2;/h4,6-7H,3H2,1-2H3;1H/t4-;/m1./s1 |

InChI Key |

ZMOSKMOHEOBOGS-PGMHMLKASA-N |

Isomeric SMILES |

CN[C@H](CO)C(=O)OC.Cl |

Canonical SMILES |

CNC(CO)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Methyl Esterification of D-Serine

Advanced Methodologies for Stereochemical Control

Asymmetric Synthesis via Chiral Auxiliaries

Hypervalent iodine(III) reagents enable oxidative fragmentation of serine derivatives to form N,O-acetal intermediates. A 2005 study demonstrated that treating N-Boc-D-serine methyl ester with phenyliodine(III) bis(trifluoroacetate) (PIFA) generates a bicyclic enolate, which undergoes diastereoselective alkylation to yield N-Me-D-Ser-OMe·HCl with >95% enantiomeric excess (ee). This method avoids racemization but requires specialized reagents.

Optimized Conditions:

Industrial-Scale Production and Process Optimization

Patent-Based Large-Scale Synthesis

The CN101284803A patent outlines a scalable process for N-protected serine derivatives, adaptable to N-Me-D-Ser-OMe·HCl:

- Methyl Esterification:

- 100 kg D-serine + 1,000 kg methanol + 150 kg HCl → 135 kg D-Ser-OMe·HCl (14 hours, 85% yield).

- N-Methylation:

- D-Ser-OMe·HCl + methyl iodide + K2CO3 → N-Me-D-Ser-OMe (65% yield after purification).

- Hydrochloride Formation:

Challenges:

- Residual solvents (e.g., methanol, DMF) require rigorous removal.

- Exothermic reactions during methylation necessitate temperature control.

Green Chemistry Approaches

Recent advances emphasize solvent-free or aqueous-phase reactions. For example, microwave-assisted methylation using dimethyl carbonate (DMC) as a green methylating agent achieves 60% yields in 2 hours, reducing waste.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

- HPLC: C18 column, 0.1% TFA in H2O/MeCN gradient, retention time = 6.2 min.

- Melting Point: 130–133°C (decomposition).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 70–75 | 95 | Moderate | High |

| Methyl Iodide | 65–70 | 98 | High | Moderate |

| Asymmetric Synthesis | 78 | >99 | Low | Low |

| Green Chemistry | 60 | 90 | High | High |

Chemical Reactions Analysis

Types of Reactions

N-Methyl-D-Serine Methyl Ester Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include organolithium, Grignard reagents, and LiAlH4 . The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include aldehydes, ketones, and other derivatives that are useful in organic synthesis and pharmaceutical applications .

Scientific Research Applications

N-Methyl-D-Serine Methyl Ester Hydrochloride (N-Me-D-Ser-OMe.HCl) is a synthetic derivative of the amino acid D-serine with various applications in scientific research. It is characterized by a methyl ester group attached to the hydroxyl group of D-serine, enhancing its lipophilicity and bioavailability compared to its parent amino acid. The hydrochloride salt form ensures that it is a stable and soluble compound in aqueous solutions, making it suitable for various biological and chemical applications.

Scientific Research Applications

Neurological Disorder Research this compound is used to treat neurological disorders such as schizophrenia and Alzheimer's disease and may enhance cognitive functions . N-Methyl-D-Serine Methyl Ester may enhance cognitive functions and has potential applications in treating neurological disorders such as schizophrenia and Alzheimer's disease.

Receptor Interaction Studies Interaction studies involving N-Methyl-D-Serine Methyl Ester Hydrochloride focus on its binding affinity to NMDA receptors and other neurotransmitter systems. These studies often utilize radiolabeled ligands or electrophysiological techniques to assess how this compound influences receptor activity. Preliminary findings suggest that it may enhance receptor activation, leading to increased calcium influx and subsequent neuronal signaling. Further research is ongoing to elucidate its full pharmacological profile.

Mechanism of Action

The mechanism of action of N-Methyl-D-Serine Methyl Ester Hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst in various organic reactions, facilitating the formation of desired products . It also plays a role in the modification of amino acids, which is crucial for the synthesis of peptides and proteins .

Comparison with Similar Compounds

Inferred Properties :

- Molecular Formula: C₅H₁₂ClNO₃ (derived by adding a methyl group to H-D-Ser-OMe.HCl, C₄H₁₀ClNO₃ ).

- Molecular Weight : ~169.6 g/mol (calculated from H-D-Ser-OMe.HCl (155.58 g/mol) + N-methyl group (14.02 g/mol)) .

The following table summarizes key differences between N-Me-D-Ser-OMe.HCl and structurally related compounds:

Structural and Functional Insights

N-Methylation Effects

- Lipophilicity : N-methylation in this compound reduces hydrogen bonding, increasing logP compared to H-D-Ser-OMe.HCl. This modification is critical for enhancing blood-brain barrier penetration in drug design .

- Proteolytic Stability: N-methyl amino acids resist enzymatic degradation, making them valuable in peptidomimetics .

Ester vs. Free Acid

- Reactivity : The methyl ester in this compound protects the carboxylic acid during solid-phase peptide synthesis, whereas free acids (e.g., H-N-Me-Ser-OH.HCl) require activation for coupling .

- Solubility : Free acids like H-N-Me-Ser-OH.HCl exhibit high water solubility (≥250 mg/mL), while esters are more lipid-soluble but less stable in aqueous environments .

Side Chain Variations

- Serine vs. Alanine: Serine’s hydroxymethyl group (-CH₂OH) introduces polarity and hydrogen-bonding capacity, contrasting with alanine’s nonpolar -CH₃. This difference impacts solubility and interaction with biological targets .

Q & A

Q. What are the established synthetic routes for N-Me-D-Ser-OMe.HCl, and how can their efficiency be evaluated?

- Methodological Answer : Synthetic routes typically involve solid-phase peptide synthesis (SPPS) or solution-phase methods with methyl protection (N-Me and OMe groups) followed by HCl salt formation. Efficiency is evaluated by:

- Yield : Quantify product mass post-purification (e.g., via gravimetric analysis).

- Purity : Use HPLC with UV detection (λ = 214 nm for peptide bonds) and compare retention times to standards .

- Enantiomeric Purity : Chiral HPLC or circular dichroism (CD) spectroscopy to confirm the D-configuration.

Example optimization parameters: reaction time, temperature, and protecting group strategies (e.g., Fmoc/t-Bu).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify methyl group positions and stereochemistry. Compare chemical shifts to literature data (e.g., δ ~3.3 ppm for N-Me protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₅H₁₂ClNO₃: 182.0584).

- HPLC : Reverse-phase chromatography with C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95% area under the curve).

- Melting Point Analysis : Compare observed vs. literature values (e.g., 180–185°C dec.) to detect impurities .

Advanced Research Questions

Q. How can computational chemistry tools assist in predicting the physicochemical properties of this compound?

- Methodological Answer :

- Structure Optimization : Use WebMO or Gaussian to calculate ground-state geometries (B3LYP/6-31G* level) and predict bond angles, dipole moments, and electrostatic potential surfaces .

- Solubility Prediction : Apply COSMO-RS models to estimate solubility in solvents (e.g., water, DMSO) based on charge distribution and partition coefficients .

- Stability Analysis : Molecular dynamics (MD) simulations to study degradation under varying pH/temperature. For example, simulate hydrolysis of the methyl ester under acidic conditions .

- Data Validation : Cross-reference computational results with experimental DSC (differential scanning calorimetry) and Karl Fischer titration for moisture content .

Q. How should researchers design experiments to resolve contradictions in reported stability data of this compound under varying conditions?

- Methodological Answer :

- Controlled Variables : Systematically test pH (1–14), temperature (4–80°C), and light exposure. Use DOE (Design of Experiments) to minimize variables .

- Analytical Consistency : Standardize stability-indicating methods (e.g., HPLC with identical column batches, mobile phases).

- Data Comparison : Aggregate results from SciFinder-n, Reaxys, and Chemotion repositories to identify trends (e.g., degradation half-life at pH 7.4) .

- Statistical Analysis : Apply ANOVA to assess significance of discrepancies; use Q-test to identify outliers in replicate studies .

- Example Data Table :

| Condition (pH, Temp) | Degradation Rate (k, h⁻¹) | Half-Life (t₁/₂, h) | Source |

|---|---|---|---|

| 3.0, 25°C | 0.0021 | 330 | |

| 7.4, 37°C | 0.0056 | 124 |

Q. What strategies ensure reproducibility when replicating published procedures for this compound synthesis?

- Methodological Answer :

- Protocol Scrutiny : Validate all steps (e.g., reaction stoichiometry, purification gradients) using primary literature, avoiding secondary summaries .

- Reagent Sourcing : Use certified suppliers for methylating agents (e.g., methyl iodide) and confirm purity via CoA (Certificate of Analysis).

- Instrument Calibration : Calibrate HPLC pumps, detectors, and NMR spectrometers with reference standards (e.g., USP-grade acetanilide for NMR) .

- Data Transparency : Document raw data (e.g., NMR FID files, HPLC chromatograms) in electronic lab notebooks (ELNs) like Chemotion for peer validation .

Data Management and Literature Review

Q. How can researchers systematically organize and present experimental data for peer-reviewed publication?

- Methodological Answer :

- Structured Reporting : Follow ACS Style Guide for tables (e.g., significant figures aligned with measurement uncertainty) and figures (vector graphics for spectra) .

- Metadata Annotation : Tag datasets in repositories like RADAR4Chem with keywords (e.g., "N-methylated serine derivatives") for traceability .

- Conflict Resolution : Highlight discrepancies in UV-Vis absorption maxima (e.g., λ_max = 210 nm vs. 215 nm) with error bars and discussion of instrumental variance .

Q. What are best practices for conducting a comprehensive literature review on this compound?

- Methodological Answer :

- Database Selection : Use SciFinder-n for structure-based searches, Web of Science for citation tracking, and PubMed for biological activity studies .

- Search Strategy : Combine terms (e.g., "this compound stability" OR "methylated serine derivatives synthesis") and apply filters (e.g., 2015–2025, peer-reviewed only).

- Critical Appraisal : Use the NFDI4Chem Knowledge Base to evaluate data quality (e.g., NMR solvent peaks as internal standards) .

- Citation Management : Export references to Zotero or EndNote; cross-check patents (e.g., USPTO) for unpublished synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.